molecular formula C12H12O2 B6159081 2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one CAS No. 1557699-49-6

2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one

Cat. No.: B6159081
CAS No.: 1557699-49-6
M. Wt: 188.22 g/mol
InChI Key: OXTXVDWZAGAPLO-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two rings sharing one atom . The compound you mentioned seems to be a spiro compound with a benzopyran and a cyclobutan ring .


Synthesis Analysis

The synthesis of spiro compounds often involves the use of a Diels-Alder reaction . This reaction involves the formation of a six-membered ring from a conjugated diene and a dienophile .


Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two rings sharing a single atom . In the case of the compound you mentioned, the shared atom is likely a carbon atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For spiro compounds, properties such as melting point, boiling point, and solubility can vary widely .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some spiro compounds can be hazardous and may require special handling and disposal procedures .

Future Directions

The study of spiro compounds is an active area of research in organic chemistry. Future directions may include the development of new synthesis methods, the exploration of new reactions, and the investigation of new applications for these compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one involves the cyclization of a substituted benzaldehyde with a substituted cyclobutanone in the presence of a Lewis acid catalyst.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2,2-dimethyl-1,3-cyclobutanedione", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of 4-hydroxybenzaldehyde by reacting with acetic anhydride in the presence of sodium acetate to form 4-acetoxybenzaldehyde.", "Step 2: Condensation of 4-acetoxybenzaldehyde with 2,2-dimethyl-1,3-cyclobutanedione in the presence of hydrochloric acid to form 2-(4-acetoxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione.", "Step 3: Hydrolysis of 2-(4-acetoxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione with sodium hydroxide to remove the acetyl group and form 2-(4-hydroxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione.", "Step 4: Cyclization of 2-(4-hydroxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione with methanol in the presence of a Lewis acid catalyst, such as boron trifluoride, to form 2-(4-methoxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione.", "Step 5: Reduction of 2-(4-methoxyphenyl)-4,4-dimethyl-1,3-cyclobutanedione with sodium borohydride in ethanol to form 2,4-dihydrospiro[1-benzopyran-3,1'-cyclobutan]-4-one.", "Step 6: Purification of the product by recrystallization from a suitable solvent, such as ethanol or water, and drying under vacuum." ] }

CAS No.

1557699-49-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

spiro[2H-chromene-3,1'-cyclobutane]-4-one

InChI

InChI=1S/C12H12O2/c13-11-9-4-1-2-5-10(9)14-8-12(11)6-3-7-12/h1-2,4-5H,3,6-8H2

InChI Key

OXTXVDWZAGAPLO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC3=CC=CC=C3C2=O

Purity

95

Origin of Product

United States

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